molecular formula C11H11N3O B7541905 3-methyl-N-(1H-pyrazol-4-yl)benzamide

3-methyl-N-(1H-pyrazol-4-yl)benzamide

Cat. No.: B7541905
M. Wt: 201.22 g/mol
InChI Key: KOIHQXFXCULMFV-UHFFFAOYSA-N
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Description

3-Methyl-N-(1H-pyrazol-4-yl)benzamide is a benzamide derivative featuring a pyrazole substituent at the 4-position of the benzamide nitrogen. This structure combines a planar aromatic benzamide core with a heterocyclic pyrazole ring, which influences its electronic properties and biological interactions.

Properties

IUPAC Name

3-methyl-N-(1H-pyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-3-2-4-9(5-8)11(15)14-10-6-12-13-7-10/h2-7H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIHQXFXCULMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fungicidal and Herbicidal Compounds

Structural Analogues :

  • 1,3,4-Oxadiazole Thioethers (e.g., compounds 5a , 5g ): These feature a 1,3,4-oxadiazole core instead of a benzamide, with a pyrazole ring substituted at the 4-position. The thioether linkage and halogenated benzyl groups (e.g., 4-bromo in 5g ) contribute to herbicidal and fungicidal activity, particularly against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 μg/mL) .
  • Penthiopyrad : A lead fungicide with a pyrazole-carboxamide structure. Molecular docking studies show that both 5g and penthiopyrad bind similarly to succinate dehydrogenase (SDH, PDB: 2FBW), with carbonyl groups critical for interaction .

Key Differences :

  • Its benzamide core may favor different binding modes compared to oxadiazole-based compounds .

Table 1: Fungicidal/Herbicidal Activity Comparison

Compound Core Structure Key Substituents Activity (50 μg/mL) Target Protein Source
3-Methyl-N-(1H-pyrazol-4-yl)benzamide Benzamide 3-methyl, pyrazol-4-yl Not reported N/A N/A
5g 1,3,4-Oxadiazole 4-bromobenzylthio, pyrazol-4-yl Bleaching herbicidal effect SDH (2FBW)
Penthiopyrad Pyrazole-carboxamide CF₃, thiophene Fungicidal (SDH inhibition) SDH

Enzyme Inhibitors

PCAF HAT Inhibitors :

  • Compound 17 (2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide): A benzamide analog with a long acyl chain (C14) and carboxyphenyl group, showing 79% PCAF HAT inhibition at 100 μM. The 2-acylamino group is critical for activity, while chain length has minimal impact .
  • Anthranilic Acid: Lacks the acyl chain, resulting in low inhibition (34%), highlighting the necessity of the 2-acylamino substituent .

Comparison :

  • The pyrazole ring in this compound replaces the carboxyphenyl group in Compound 17, likely reducing PCAF HAT affinity due to the absence of a carboxylic acid moiety.

Receptor Antagonists

P2X7 Receptor Antagonists :

  • Chen et al. (2010) Compound : Features a 2-chloro-5-(5-fluoropyrimidin-2-yl)benzamide core with a difluoro-cyclohexyl group, showing CNS penetrability and potent P2X7 antagonism .
  • Chambers et al. (2010) Compounds : (1H-pyrazol-4-yl)acetamide derivatives with varying aryl and alkyl groups, optimized for receptor affinity .

Key Differences :

  • The pyrazole ring in This compound is directly attached to the benzamide, unlike the acetamide linker in Chambers’ compounds. This rigidity may limit conformational flexibility required for P2X7 binding .

Anti-Tuberculosis Agents

ZINC Database Compounds :

  • ZINC01124772: A triazole-containing benzamide with a phenethylamino group, showing strong docking energy (-9.2 kcal/mol) against Mycobacterium tuberculosis RpfB protein. Interacts with residues Arg194 and Glu242 via hydrogen bonds .

Comparison :

  • This compound lacks the triazole and sulfanyl groups critical for ZINC01124772’s interactions. Its simpler structure may reduce anti-TB efficacy but could serve as a scaffold for derivatization .

Neuroleptic Benzamide Derivatives

Examples : Amisulpride, tiapride, and sulpiride. These feature substituted benzamides with sulfonyl or amine groups, targeting dopamine receptors .

Comparison :

  • The pyrazole ring in This compound distinguishes it from neuroleptics, which typically have alkylamine or sulfonamide substituents. This structural difference likely redirects its bioactivity away from CNS targets .

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